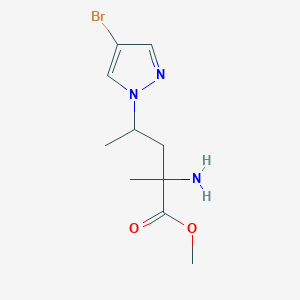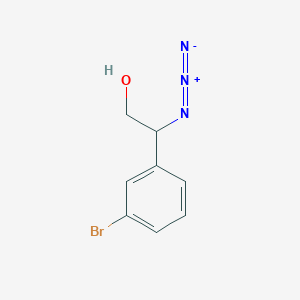
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C8H11BrN2OS·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. The compound is characterized by the presence of a bromothiazole moiety attached to the piperidine ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol hydrochloride typically involves the following steps:
Formation of the Bromothiazole Moiety: The bromothiazole ring can be synthesized by reacting 2-aminothiazole with bromine in the presence of a suitable solvent such as acetic acid.
Attachment to Piperidine: The bromothiazole moiety is then attached to the piperidine ring through a nucleophilic substitution reaction. This involves reacting the bromothiazole with piperidin-4-ol in the presence of a base such as sodium hydride.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromothiazole moiety can be substituted with other nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.
科学研究应用
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The bromothiazole moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-(4-chloro-1,3-thiazol-5-yl)piperidin-4-ol: Similar structure with a chlorine atom instead of bromine.
4-(4-methyl-1,3-thiazol-5-yl)piperidin-4-ol: Similar structure with a methyl group instead of bromine.
4-(4-ethyl-1,3-thiazol-5-yl)piperidin-4-ol: Similar structure with an ethyl group instead of bromine.
Uniqueness
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may also influence its binding affinity to biological targets.
属性
分子式 |
C8H12BrClN2OS |
|---|---|
分子量 |
299.62 g/mol |
IUPAC 名称 |
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C8H11BrN2OS.ClH/c9-7-6(13-5-11-7)8(12)1-3-10-4-2-8;/h5,10,12H,1-4H2;1H |
InChI 键 |
CKESGKDSMVZXAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1(C2=C(N=CS2)Br)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13546106.png)
![Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B13546110.png)

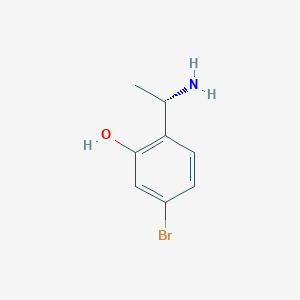
![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)

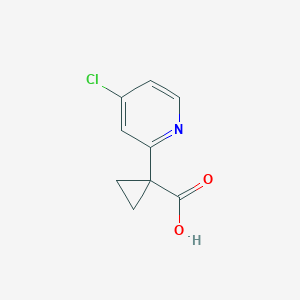
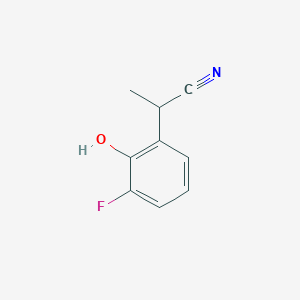

![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
methyl}prop-2-enamide](/img/structure/B13546190.png)
